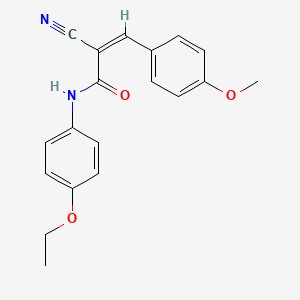

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

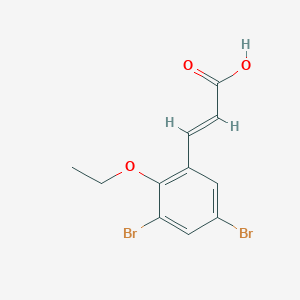

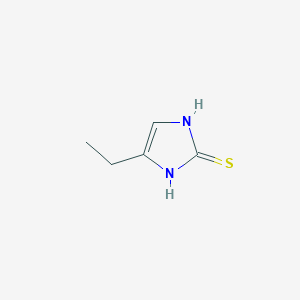

“(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide” is a complex organic compound. It contains a cyano group (-CN), an ethoxy group (-OCH2CH3), a methoxy group (-OCH3), and an acrylamide group (CH2=CHCONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced via a cyanation reaction, while the ethoxy and methoxy groups could be added through etherification reactions . The acrylamide group might be added last, possibly through a reaction with acryloyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the acrylamide group suggests that this compound could exist as geometric isomers .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, while the acrylamide group could participate in polymerization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, ethoxy, methoxy, and acrylamide groups would likely make this compound soluble in polar solvents .Applications De Recherche Scientifique

Corrosion Inhibition

Acrylamide derivatives, including those related to (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. For instance, derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have shown significant efficacy in inhibiting copper corrosion in nitric acid solutions. These compounds have been characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy (MS). Theoretical computations and experimental findings suggest their potential as mixed-type inhibitors, providing valuable insights into corrosion prevention (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Acrylamide derivatives have also been explored for their unique optical properties, particularly in mechanofluorochromism. Studies on compounds like 2-cyano-3-(4-methoxyphenyl)-2-propenamide revealed distinct face-to-face stacking modes influencing their optical properties. These properties are crucial in applications like fluorescence switching and could have potential uses in sensing technologies and material sciences (Qing‐bao Song et al., 2015).

Synthesis and Characterization

The synthesis and structural characterization of acrylamide derivatives are critical for understanding their potential applications. A novel diastereoselective synthesis of related compounds, involving procedures like one-pot reactions and characterization via X-ray diffraction and NMR spectroscopy, have been reported. These studies contribute to the broader understanding of acrylamide derivatives' chemical properties and potential applications in various fields (Bondock et al., 2014).

Cytotoxicity and Potential Therapeutic Applications

Some new acrylamide derivatives have been examined for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This research indicates the potential therapeutic applications of these compounds in cancer treatment. By understanding their structure-activity relationships, further exploration into their therapeutic potential is possible (Hassan et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-18-10-6-16(7-11-18)21-19(22)15(13-20)12-14-4-8-17(23-2)9-5-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGUXOKHVQUQML-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)

![(E)-N-(3-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2359236.png)

![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)

![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)